tert-butyl 4-chloro-2-nitro-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-chloro-2-nitro-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its tert-butyl ester group, a chlorine atom at the 4-position, and a nitro group at the 2-position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-chloro-2-nitro-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of an indole derivative followed by chlorination and esterification. The nitration can be achieved using nitric acid and sulfuric acid, while chlorination can be performed using thionyl chloride or phosphorus pentachloride. The final esterification step involves the reaction of the chlorinated nitro-indole with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and chlorination steps to ensure consistent product quality and yield. Additionally, industrial processes may employ more environmentally friendly reagents and solvents to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-chloro-2-nitro-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Ester Hydrolysis: Acidic hydrolysis using sulfuric acid or basic hydrolysis using sodium hydroxide.
Major Products Formed:
Reduction: 4-chloro-2-amino-1H-indole-1-carboxylate.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Ester Hydrolysis: 4-chloro-2-nitro-1H-indole-1-carboxylic acid.
Scientific Research Applications
tert-Butyl 4-chloro-2-nitro-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-chloro-2-nitro-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activities. The chlorine atom and tert-butyl ester group may also influence its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
tert-Butyl 4-chloro-1H-indole-1-carboxylate: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
tert-Butyl 2-nitro-1H-indole-1-carboxylate: Lacks the chlorine atom, which may affect its substitution reactions and biological properties.
tert-Butyl 4-chloro-2-amino-1H-indole-1-carboxylate: The amino group instead of the nitro group may lead to different biological activities and chemical reactivity.
Uniqueness: The combination of these groups allows for a wide range of chemical modifications and biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
tert-butyl 4-chloro-2-nitroindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4/c1-13(2,3)20-12(17)15-10-6-4-5-9(14)8(10)7-11(15)16(18)19/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXOPMKJDGWSSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C1[N+](=O)[O-])C(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.